Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate
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Overview
Description
Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate is an organic compound with the molecular formula C12H9IO3 and a molecular weight of 328.1 g/mol . This compound is characterized by the presence of a naphthalene ring substituted with a hydroxyl group, an iodine atom, and a methyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate typically involves the iodination of a naphthalene derivative followed by esterification. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the naphthalene ring. The hydroxyl group can be introduced through a hydroxylation reaction, and the carboxylate group is esterified using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the iodination, hydroxylation, and esterification steps .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the iodine atom.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a deiodinated naphthalene derivative.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate is used in several scientific research fields:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of naphthalene derivatives with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxy-naphthalene-1-carboxylate: Lacks the iodine atom, resulting in different chemical reactivity.
Methyl 8-iodo-naphthalene-1-carboxylate: Lacks the hydroxyl group, affecting its hydrogen bonding capability.
Methyl 3-hydroxy-8-bromo-naphthalene-1-carboxylate: Similar structure but with a bromine atom instead of iodine, leading to different halogen bonding properties.
Uniqueness
Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate is unique due to the combination of the hydroxyl group, iodine atom, and methyl ester group on the naphthalene ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
Molecular Formula |
C12H9IO3 |
---|---|
Molecular Weight |
328.10 g/mol |
IUPAC Name |
methyl 3-hydroxy-8-iodonaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H9IO3/c1-16-12(15)9-6-8(14)5-7-3-2-4-10(13)11(7)9/h2-6,14H,1H3 |
InChI Key |
MCLLNNPCEGABKF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)O)C=CC=C2I |
Origin of Product |
United States |
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